4-Chloroquinoline-5-carboxylic acid
Description
4-Chloroquinoline-5-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with a chlorine atom at position 4 and a carboxylic acid group at position 3. The positions of substituents on the quinoline ring critically influence these properties, making structural analogs valuable for comparative studies .
Properties
Molecular Formula |
C10H6ClNO2 |
|---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
4-chloroquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-7-4-5-12-8-3-1-2-6(9(7)8)10(13)14/h1-5H,(H,13,14) |
InChI Key |
QLQOVCPIZSKYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the desired product . Another method involves the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) under reflux conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Quinoline-5-carboxaldehyde or quinoline-5-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloroquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloroquinoline-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin, which is toxic to the parasite . This mechanism is similar to that of chloroquine, a well-known antimalarial drug .
Comparison with Similar Compounds
Key Observations :
- The chlorine atom’s position (e.g., 2 vs. 4) affects steric hindrance and electronic effects, influencing interaction with biological targets.
- Carboxylic acid placement (e.g., 3 vs. 5) alters hydrogen-bonding capacity and molecular polarity.
Isoquinoline Derivatives
Isoquinoline analogs, which differ in ring structure, include:
Key Observations :
- Isoquinoline derivatives often exhibit distinct biological activities compared to quinolines due to differences in ring topology.
- Functional groups like hydroxyl (OH) vs. chlorine (Cl) modify electronic properties and metabolic stability.
Pyrimidine and Pyridine Carboxylic Acids
These heterocycles differ in ring size and nitrogen atom positions:
Key Observations :
- Pyrimidines (6-membered, 2 nitrogen atoms) and pyridines (6-membered, 1 nitrogen) offer distinct electronic environments compared to quinolines.
- Methyl groups (e.g., in 2-Chloro-6-methylpyrimidine-4-carboxylic acid) increase lipophilicity .
Acridine Derivatives
Acridine analogs feature a three-ring system:
Key Observations :
- Acridines’ planar structure facilitates DNA intercalation, a mechanism less common in quinolines.
- Methyl groups can modulate steric interactions in binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
